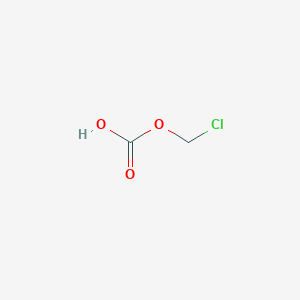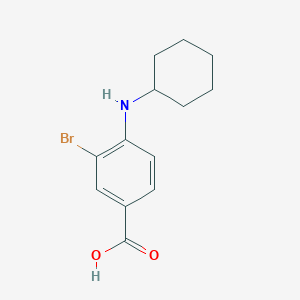
(Z)-N-hydroxypicolinimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-hydroxypicolinimidoyl chloride is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a picolinimidoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-hydroxypicolinimidoyl chloride typically involves the reaction of picolinic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.
-
Step 1: Formation of Intermediate
Reactants: Picolinic acid, hydroxylamine hydrochloride
Conditions: Dehydrating agent (e.g., thionyl chloride), solvent (e.g., dichloromethane)
Reaction: Picolinic acid reacts with hydroxylamine hydrochloride in the presence of thionyl chloride to form an intermediate.
-
Step 2: Conversion to this compound
Conditions: Controlled temperature and pressure
Reaction: The intermediate is further reacted under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(Z)-N-hydroxypicolinimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base (e.g., triethylamine) to facilitate the substitution reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amines or hydroxylamines
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
(Z)-N-hydroxypicolinimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydroxamic acid moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Z)-N-hydroxypicolinimidoyl chloride involves its interaction with molecular targets, particularly enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of metalloenzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a potential candidate for drug development.
類似化合物との比較
Similar Compounds
- N-hydroxybenzimidoyl chloride
- N-hydroxyisonicotinimidoyl chloride
- N-hydroxyquinolinimidoyl chloride
Uniqueness
(Z)-N-hydroxypicolinimidoyl chloride is unique due to its specific structure, which includes a picolinimidoyl chloride moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to chelate metal ions and inhibit metalloenzymes makes it particularly valuable in scientific research and potential therapeutic applications.
特性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC名 |
(2E)-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6+ |
InChIキー |
XBTPHBYKYXWYOZ-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C(=N\O)/Cl |
正規SMILES |
C1=CC=NC(=C1)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






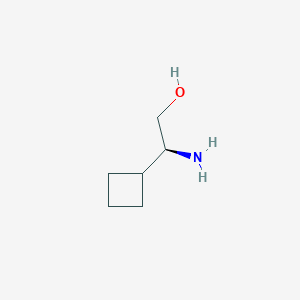


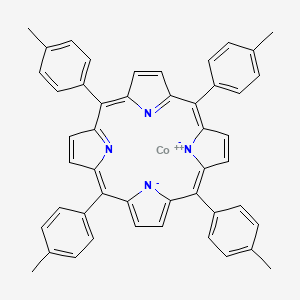


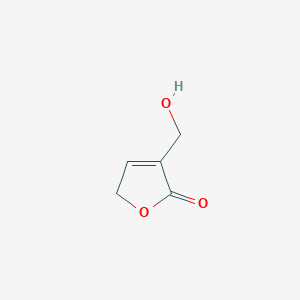
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
